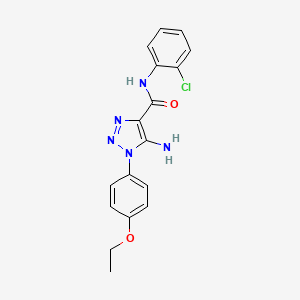
5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the triazole core with the appropriate phenyl groups under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl groups.
Substitution: Various substitution reactions can occur, especially on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum can be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its triazole core, which is a common motif in many pharmaceuticals.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds with the triazole core, such as 1,2,3-triazole-4-carboxylic acid.
Phenyl-Substituted Triazoles: Compounds with similar phenyl substitutions, like 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
The uniqueness of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer unique biological activities or chemical reactivity compared to other triazole derivatives.
属性
CAS 编号 |
951894-55-6 |
|---|---|
分子式 |
C17H16ClN5O2 |
分子量 |
357.8 g/mol |
IUPAC 名称 |
5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-12-9-7-11(8-10-12)23-16(19)15(21-22-23)17(24)20-14-6-4-3-5-13(14)18/h3-10H,2,19H2,1H3,(H,20,24) |
InChI 键 |
HERTUQSTNOCDSN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















